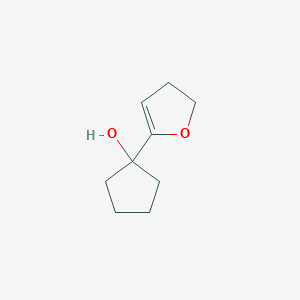

Cyclopentanol, 1-(4,5-dihydro-2-furanyl)-

Description

Contextual Significance of Dihydrofuranyl and Cyclopentanol (B49286) Scaffolds in Modern Organic Synthesis

The dihydrofuranyl and cyclopentanol structural motifs are prevalent in a wide array of natural products and have been identified as "privileged scaffolds" in medicinal chemistry. nih.gov These frameworks serve as versatile building blocks for the synthesis of more complex molecules. nih.govnih.gov

The dihydrofuran ring is a key heterocyclic structure found in numerous biologically active compounds and is a versatile intermediate in organic synthesis. openaccessjournals.com Heterocyclic compounds, in general, are cornerstones of medicinal chemistry, with their ring structures, heteroatoms, and substituents influencing their physicochemical properties and biological activities. nih.gov These activities can range from anti-bacterial and anti-viral to anti-inflammatory and anti-tumor. nih.gov The synthesis of heterocycles is a critical aspect of drug development and the creation of specialized materials. openaccessjournals.com

Similarly, the cyclopentanol ring is a fundamental component of many natural products and pharmaceuticals. guidechem.comresearchgate.net Polyhydroxylated cyclopentane (B165970) derivatives, for instance, have been shown to be potent glycosidase inhibitors. nih.gov The cyclopentane framework is also a common target in the development of new synthetic methodologies, such as those for creating natural product-like compound libraries for drug discovery. nih.govnih.gov The synthesis of cyclopentanol itself can be achieved through various methods, including the hydration of cyclopentene (B43876) and the hydrogenation of cyclopentanone. researchgate.net Notably, there are also green chemistry approaches for its synthesis, such as the conversion of the bio-derived platform chemical furfural. wikipedia.orggoogle.comgoogle.com

Overview of Strategic Research Approaches in Complex Heterocyclic Compound Chemistry

The synthesis of complex heterocyclic molecules presents significant challenges, including the availability of starting materials, control of reaction conditions, and the formation of unwanted byproducts. numberanalytics.com Modern organic synthesis has developed several strategic approaches to address these challenges. numberanalytics.com

Key strategies in the field include:

Catalyst and Reaction Condition Optimization: The use of optimized catalysts and careful control over reaction parameters like temperature and pressure are crucial for improving reaction efficiency and yield. numberanalytics.com

Alternative Synthetic Routes: The exploration of novel synthetic pathways can lead to more efficient and cost-effective methods for producing heterocyclic compounds. numberanalytics.com

Advanced Research Methods: Techniques such as computational modeling, machine learning, and high-throughput screening are revolutionizing heterocyclic chemistry. numberanalytics.com Computational methods like Density Functional Theory (DFT) can predict molecular properties and help in understanding reaction mechanisms. numberanalytics.comnumberanalytics.com Machine learning algorithms can aid in predicting properties and planning synthetic routes. numberanalytics.com

Multicomponent Reactions (MCRs): MCRs are highly efficient processes that allow for the rapid generation of structural diversity and complexity from simple starting materials. nih.gov

Electrochemical Strategies: Electrochemical methods offer an environmentally friendly approach for C-H functionalization in the synthesis of heterocyclic compounds, often proceeding without external oxidants. acs.org

These strategies are integral to advancing the field and unlocking the full potential of novel heterocyclic compounds. numberanalytics.com

Academic Rationale and Research Trajectories for Investigating the Compound

Given the significance of its constituent scaffolds, there is a strong academic rationale for the investigation of Cyclopentanol, 1-(4,5-dihydro-2-furanyl)-. Research into this compound could follow several promising trajectories.

A primary research goal would be the development of an efficient and stereoselective synthesis. A potential synthetic route could involve the nucleophilic addition of a cyclopentyl organometallic reagent to a suitable 2-substituted 4,5-dihydrofuran precursor. The stereochemical outcome of such a reaction would be a key point of investigation.

Following a successful synthesis, a logical next step would be to explore the reactivity of the compound. The hydroxyl group of the cyclopentanol moiety and the double bond within the dihydrofuran ring are both sites for further functionalization. This would allow for the creation of a library of derivatives. Such a library could then be subjected to biological screening to identify potential applications in medicinal chemistry, drawing on the known biological activities of both parent scaffolds.

Furthermore, the compound itself could serve as a novel building block for the synthesis of more complex molecular architectures. Its unique combination of a carbocyclic and a heterocyclic ring could lead to the discovery of new chemical entities with interesting three-dimensional structures and properties.

Data Tables

Chemical Properties of Cyclopentanol

| Property | Value | Source(s) |

| IUPAC Name | Cyclopentanol | nih.gov |

| CAS Number | 96-41-3 | guidechem.comnih.govchemicalbook.com |

| Molecular Formula | C₅H₁₀O | guidechem.comwikipedia.orgnih.gov |

| Molar Mass | 86.13 g/mol | nih.govchemicalbook.com |

| Appearance | Colorless, viscous liquid | nih.govchemicalbook.com |

| Melting Point | -19 °C | guidechem.comwikipedia.orgchemicalbook.com |

| Boiling Point | 139-140 °C | wikipedia.orgchemicalbook.com |

| Density | 0.948 g/mL at 20 °C | chemicalbook.com |

| Flash Point | 51 °C | guidechem.comchemicalbook.com |

| Solubility in Water | Slightly soluble | guidechem.comchemicalbook.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

129529-77-7 |

|---|---|

Molecular Formula |

C9H14O2 |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

1-(2,3-dihydrofuran-5-yl)cyclopentan-1-ol |

InChI |

InChI=1S/C9H14O2/c10-9(5-1-2-6-9)8-4-3-7-11-8/h4,10H,1-3,5-7H2 |

InChI Key |

CPSMHSVRWOKNNM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(C2=CCCO2)O |

Origin of Product |

United States |

Synthetic Methodologies for Cyclopentanol, 1 4,5 Dihydro 2 Furanyl and Analogous Structures

Precursor Chemistry and Starting Material Derivatization

The synthesis of complex molecules such as Cyclopentanol (B49286), 1-(4,5-dihydro-2-furanyl)-, necessitates a careful selection and preparation of precursor molecules. These foundational steps involve leveraging sustainable feedstocks and executing precise chemical modifications to build the necessary structural frameworks for later conjugation.

Utilization of Biomass-Derived Furfural and its Derivatives in Cyclopentanol Synthesis

Furfural, a key platform chemical derived from lignocellulosic biomass, serves as a valuable and sustainable starting material for the synthesis of cyclopentanone and cyclopentanol, which are critical precursors. nih.govbcrec.idacs.org The conversion process involves a catalytic hydrogenation and rearrangement of the furan ring. nih.gov This transformation is a cornerstone of biorefinery efforts to produce value-added chemicals from renewable resources. acs.org

The process typically begins with the hydrogenation of furfural's aldehyde group to form furfuryl alcohol. This intermediate then undergoes an acid-promoted ring rearrangement, known as the Piancatelli rearrangement, followed by further hydrogenation to yield cyclopentanone or cyclopentanol. nih.gov The selectivity towards either cyclopentanone (CPO) or cyclopentanol (CPL) is highly dependent on the catalyst system and reaction conditions. bcrec.idnih.gov Various heterogeneous catalysts, often bimetallic, have been developed to optimize this one-pot conversion. bcrec.idbcrec.id For instance, a novel Ru-Mo bimetallic catalyst has demonstrated high selectivity, achieving an 89.1% yield of cyclopentanol under optimized conditions. nih.gov Non-noble metal catalysts, such as those based on copper and nickel, are also actively researched to improve the cost-effectiveness and environmental footprint of the process. nih.govfrontiersin.org

| Catalyst | Support | Temp (°C) | H₂ Pressure (MPa) | Furfural Conversion (%) | Product Yield (%) | Reference |

| 20 wt% Ni | HY-0.018 Zeolite | 150 | 4 | 96.5 | 86.5 (CPO) | nih.gov |

| Ni-Fe (3:1) | TiO₂ | 170 | 3 | ~100 | 68.2 (CPO+CPL) | bcrec.id |

| 5% Pt | Carbon | 160 | 8 | - | 81 (CPO+CPL) | bcrec.id |

| Pd/SiO₂ | - | 165 | 5 | 98 | 87 (CPO) | bcrec.id |

| 1%Ru-2.5%Mo | CNT | 180 | 4 | ~100 | 89.1 (CPL) | nih.gov |

| Raney Ni | - | 180 | 0 | - | 42.3 (CPO+CPL) | google.com |

Synthesis of Dihydrofuran Intermediates for Cyclopentanol Formation

The 4,5-dihydro-2-furanyl moiety is another critical component. Dihydrofurans can be synthesized through various methods, including the cyclization of precursor molecules. One notable approach involves the copper-catalyzed cyclization of 1-aryl-1-cycloalcohols with 1,3-dicarbonyl compounds to generate cycloalkane-fused dihydrofuran derivatives. ccspublishing.org.cn While this method produces a fused-ring system, the underlying chemistry of intramolecular nucleophilic attack to form the dihydrofuran ring is a relevant strategy.

For non-fused systems, other methods such as the palladium-catalyzed asymmetric Mizoroki-Heck reaction can be employed, coupling cyclic olefins like 2,3-dihydrofuran with various electrophiles. organic-chemistry.org These reactions provide pathways to functionalized dihydrofurans that can serve as intermediates ready for conjugation with a cyclopentanol precursor.

Preparation of Cyclopentanol Precursors for Dihydrofuranyl Conjugation

The cyclopentanol portion of the target molecule can be prepared through several established synthetic routes. A common method involves the reduction of cyclopentanone. guidechem.com Cyclopentanone itself can be synthesized by the dry distillation of adipic acid in the presence of barium hydroxide. google.comguidechem.com The subsequent hydrogenation of cyclopentanone to cyclopentanol can be achieved using various catalysts, such as copper-chromium or platinum catalysts, or reducing agents like lithium aluminum hydride. google.comguidechem.com

Alternatively, functionalized cyclopentanol precursors can be prepared by reacting cyclopentanone with organometallic reagents, such as Grignard reagents. ccspublishing.org.cn This approach allows for the introduction of specific substituents onto the cyclopentane (B165970) ring, providing a versatile handle for subsequent conjugation with the dihydrofuran moiety. For example, the reaction of cyclopentanone with a suitable Grignard reagent can yield a 1-substituted cyclopentanol, primed for further transformation. ccspublishing.org.cn

Strategies for Constructing the 1-(4,5-dihydro-2-furanyl)- Moiety

The formation of the dihydrofuran ring system is a pivotal step in the synthesis of the target molecule and its analogs. This is typically achieved either by modifying an existing furan ring through reduction or by constructing the heterocyclic ring from an acyclic precursor using cyclization techniques.

Catalytic Hydrogenation and Reduction of Furan Rings

Catalytic hydrogenation is a fundamental method for converting furan rings into their saturated or partially saturated derivatives, such as dihydrofurans and tetrahydrofurans. rwth-aachen.deacs.org The choice of catalyst and reaction conditions determines the extent of hydrogenation. For instance, the selective hydrogenation of the furan ring in furfural derivatives is a key step in their conversion to cyclopentanol. nih.govmdpi.com

Metals such as palladium, platinum, ruthenium, and nickel are commonly used as heterogeneous catalysts for furan hydrogenation. rwth-aachen.deresearchgate.net The reaction typically proceeds via the initial hydrogenation of one of the double bonds in the furan ring to yield a dihydrofuran intermediate. Further reduction leads to tetrahydrofuran. In a photocatalytic approach, palladium-loaded titanium(IV) oxide has been shown to quantitatively hydrogenate furan to tetrahydrofuran in an alcoholic suspension without the need for external hydrogen gas. researchgate.net Controlling this process to stop at the dihydrofuran stage is crucial for synthesizing the desired moiety.

Ring-Closing Metathesis Approaches to Dihydrofurans

Ring-closing metathesis (RCM) is a powerful and widely used strategy in organic synthesis for the construction of unsaturated rings, including dihydrofurans. bohrium.comwikipedia.org This reaction utilizes metal catalysts, most notably ruthenium-based complexes like the Grubbs catalyst, to facilitate the intramolecular metathesis of a diene precursor, forming a cyclic alkene and a volatile byproduct like ethylene. wikipedia.orgorganic-chemistry.org

The synthesis of a dihydrofuran via RCM begins with an acyclic precursor containing two terminal alkene functionalities appropriately positioned to form a five-membered ring upon cyclization. This method is valued for its high functional group tolerance and its ability to form rings of various sizes. wikipedia.orgorganic-chemistry.org Enantiomerically pure dihydrofurans can be synthesized using RCM, starting from chiral precursors such as those derived from D-mannitol. researchgate.net While RCM is a powerful tool, it has also been noted that enol ethers, such as 2,3-dihydrofuran, can react with Grubbs catalysts to form stable Fischer carbenes, which can then participate in ring-opening metathesis polymerization (ROMP), highlighting the nuanced reactivity of these systems. stanford.edu

Stereoselective Formation of Dihydrofuranyl Derivatives

The stereoselective synthesis of dihydrofurans is a critical aspect of constructing the target molecule. Various methods have been developed to control the stereochemistry of these five-membered heterocyclic rings. One powerful strategy involves the reaction of 1,4-dilithio-1,3-diene derivatives with two equivalents of an aldehyde. nih.gov This reaction proceeds through a proposed hexa-2,4-diene-1,6-dialcoholate intermediate, which then undergoes cyclization and elimination of lithium oxide to yield polysubstituted 2,5-dihydrofurans with high regio- and stereoselectivity. nih.gov

Another approach involves the sequential SN2' cleavage of alkynyloxiranes followed by a silver(I)-catalyzed cyclization of the resulting allenylcarbinol products to form 2,5-dihydrofurans. acs.org Furthermore, cascade reactions have proven efficient; for instance, a Tf₂NH-mediated regio- and diastereoselective rearrangement of 1-alkynyl-2,3-diaryl-2-methoxycarbonylcyclopropyl ketones can produce highly substituted 2,3-dihydrofurans. ecnu.edu.cn

[3+2] cycloaddition and annulation reactions represent a convergent and efficient route to highly substituted tetrahydrofurans, which can be precursors to dihydrofurans. These reactions can generate multiple bonds and stereocenters in a single step. nih.gov

| Methodology | Key Intermediates/Reagents | Outcome | Reference |

|---|---|---|---|

| Reaction of 1,4-dilithio-1,3-dienes with aldehydes | 1,4-dilithio-1,3-dienes, Aldehydes | Polysubstituted 2,5-dihydrofurans with high regio- and stereoselectivity. | nih.gov |

| Silver(I)-catalyzed cyclization | Alkynyloxiranes, Silver(I) catalyst | 2,5-dihydrofurans via allenylcarbinol intermediates. | acs.org |

| Tf₂NH-mediated cascade reaction | 1-alkynyl-2,3-diaryl-2-methoxycarbonylcyclopropyl ketones | Highly substituted 2,3-dihydrofurans. | ecnu.edu.cn |

| [3+2] Cycloaddition/Annulation | Epoxides, cyclopropanes, carbonyl ylides, alkenes | Substituted tetrahydrofurans (precursors). | nih.gov |

Methodologies for Constructing the Cyclopentanol Core

The cyclopentanol ring is a common motif in organic chemistry, and numerous methods exist for its construction. These can be broadly categorized into reductions of cyclopentanones, intramolecular cyclizations, and nucleophilic additions.

Catalytic Reductions of Cyclopentanones

The reduction of a cyclopentanone is a direct and widely used method to generate a cyclopentanol. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and the steric and electronic properties of substituents on the cyclopentanone ring. scielo.br

For instance, the reduction of cyclopentanones bearing a side chain with a hydroxyl group can be effected with low stereoselectivity using sodium borohydride (NaBH₄) alone. scielo.br However, the addition of cerium(III) chloride (CeCl₃), as in the Luche reduction, can influence the stereochemistry, although in some cases, it has been found to result in low stereoselectivity. scielo.br Conversely, reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) can provide high stereoselectivity, often rationalized by the complexation of the reagent to a hydroxyl group on a side chain, followed by intramolecular hydride delivery. scielo.br The study of 2-alkoxycarbonyl-2-allyl-cyclopentanone derivatives has shown that reductions with boron hydrides can proceed with high diastereomeric excess, with the outcome dependent on chelation factors rather than purely steric ones. tandfonline.com

| Substrate Type | Reagent/Catalyst | Key Feature | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Cyclopentanone with α-side chain containing a β-hydroxyl group | NaBH₄ | Standard reduction | Low stereoselectivity | scielo.br |

| Cyclopentanone with α-side chain containing a β-hydroxyl group | NaBH(OAc)₃ | Intramolecular hydride delivery via complexation | High stereoselectivity | scielo.br |

| α-enones | NaBH₄ / CeCl₃ (Luche Reduction) | 1,2-reduction | Variable, sometimes low stereoselectivity | scielo.br |

| 2-alkoxycarbonyl-2-allyl-cyclopentanone | Boron hydrides | Chelation control | High diastereomeric excess | tandfonline.com |

Intramolecular Cyclization Reactions Leading to Cyclopentanol Rings

Intramolecular cyclizations offer a powerful means of constructing the cyclopentanol ring system, often building significant molecular complexity in a single step. Radical cyclizations are particularly noteworthy for their functional group tolerance and ability to form bonds in sterically congested environments. nih.gov For example, β-keto radicals, generated from the Mn(III)-mediated oxidative ring-opening of cyclopropanols, can be trapped by radical acceptors, initiating a tandem cyclization process to form functionalized cyclic systems. nih.gov

Reductive cycloadditions also provide an efficient route. A CoI₂(dppe)-catalyzed diastereoselective reductive [3+2] cycloaddition of allenes and enones in the presence of zinc, zinc iodide, and water yields cyclopentanols in very good yields. organic-chemistry.org Another strategy involves the cyclization of allenyl aldehydes, which uses diorganozinc reagents as reducing agents and Ni(COD)₂ as the catalyst to furnish homoallylic alcohols that are cyclopentanol precursors. organic-chemistry.org

| Reaction Type | Starting Materials | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|---|

| Oxidative Radical Ring-Opening/Cyclization | Cyclopropanols and radical acceptors (e.g., N-aryl acrylamides) | Mn(III) salts | Substituted oxindoles with ketoalkyl side chains | nih.gov |

| Reductive [3+2] Cycloaddition | Allenes and enones | CoI₂(dppe), Zn, ZnI₂ | Diastereoselective formation of cyclopentanols | organic-chemistry.org |

| Cyclization of Allenyl Aldehydes | Allenyl aldehydes | Diorganozinc reagents, Ni(COD)₂ | Homoallylic alcohols (cyclopentanol precursors) | organic-chemistry.org |

| Intramolecular Pinacol Coupling | Dicarbonyl compounds | SmI₂, tetraglyme, Me₂SiCl₂, Mg | Cyclic diols with high diastereoselectivity | organic-chemistry.org |

Nucleophilic Additions to Cyclopentanone Systems

Nucleophilic addition to the carbonyl carbon of a cyclopentanone is a fundamental reaction for installing substituents on the ring. The stereochemical outcome of such an addition is governed by several factors, including the steric hindrance posed by the nucleophile and the existing substituents on the ring. researchgate.net When a nucleophile adds to a prochiral cyclopentanone, the sp²-hybridized carbonyl carbon becomes a tetrahedral, sp³-hybridized stereocenter. libretexts.org

The trajectory of the nucleophilic attack is crucial. Models such as the Felkin-Anh model help predict the stereoselectivity of additions to acyclic ketones, and similar principles apply to cyclic systems. youtube.com For cyclopentanones, the incoming nucleophile can approach from either face of the planar carbonyl group. The preferred direction is often the one that minimizes steric interactions with adjacent substituents. For example, in the addition of a Grignard reagent like methyl magnesium bromide to cyclopentanone, the methyl nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral alkoxide intermediate, which is then protonated to yield the tertiary alcohol. youtube.com The stereochemistry becomes more complex and controllable with substituted cyclopentanones, where existing chiral centers can direct the approach of the incoming nucleophile. libretexts.org

Integrated Synthetic Pathways for the Conjugated Cyclopentanol, 1-(4,5-dihydro-2-furanyl)- System

The synthesis of the target molecule requires a strategy that effectively combines the methodologies for forming both the cyclopentanol and dihydrofuran rings. A convergent approach is often the most efficient for such multi-component structures.

Convergent Synthesis Approaches

A convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then joined together at a late stage. nih.gov For "Cyclopentanol, 1-(4,5-dihydro-2-furanyl)-", a logical convergent strategy would involve the synthesis of a nucleophilic dihydrofuran species and an electrophilic cyclopentanone derivative, followed by their coupling.

This approach could be realized by first preparing a halogenated dihydrofuran, such as 2-bromo-4,5-dihydrofuran. This intermediate can then be converted into an organometallic nucleophile, for example, (4,5-dihydro-2-furanyl)lithium or its corresponding Grignard reagent, via metal-halogen exchange.

Independently, a suitable cyclopentanone would be synthesized or sourced. The crucial step is the nucleophilic addition of the pre-formed dihydrofuranyl anion to the carbonyl group of the cyclopentanone. This reaction would form the key carbon-carbon bond between the two ring systems, directly yielding the alkoxide of the target molecule. A final aqueous workup would protonate the alkoxide to give the desired Cyclopentanol, 1-(4,5-dihydro-2-furanyl)-. This strategy allows for flexibility, as various substituted cyclopentanones could be used to generate a library of analogous structures. The stereoselectivity of the nucleophilic addition step would be a key consideration, influenced by the steric bulk of the dihydrofuranyl nucleophile and any directing groups on the cyclopentanone ring.

Tandem and Cascade Reactions in Complex Molecule Assembly

One potential cascade approach for the synthesis of analogous structures involves a multicomponent reaction strategy. For instance, a diastereoselective three-component reaction between alkynyl enones, aldehydes, and secondary amines has been developed to synthesize highly substituted cyclopenta[c]furan derivatives. nih.gov This transformation proceeds through the in situ generation of enamines followed by two sequential cyclization steps, showcasing the power of cascade reactions in building fused ring systems. nih.gov While this specific example leads to a different heterocyclic core, the underlying principle of combining multiple simple starting materials to rapidly build complexity could be adapted for the synthesis of the target structure.

Another relevant cascade process is the tandem Mukaiyama aldol-lactonization. This sequence has been employed in the diastereoselective synthesis of substituted tetrahydrofurans from γ-ketoaldehydes and thiopyridyl ketene acetals. nih.gov The reaction cascade generates two carbon-carbon bonds, one carbon-oxygen bond, and up to three new stereocenters in a single operation. nih.gov The mechanism is believed to involve the formation of a silylated β-lactone intermediate that is intercepted by a pendant ketone, leading to a cyclic oxocarbenium ion which is then reduced. nih.gov A conceptual adaptation of this methodology could envision a starting material with appropriate functionality to form the cyclopentanol ring system in tandem with the dihydrofuran moiety.

The following table summarizes representative tandem and cascade reactions that could be conceptually applied to the synthesis of complex molecules with cyclopentane and dihydrofuran motifs.

| Reaction Type | Starting Materials | Key Intermediates | Resulting Core Structure |

| Three-Component Cyclization | Alkynyl enones, Aldehydes, Secondary Amines | Enamines | Cyclopenta[c]furan |

| Tandem Mukaiyama Aldol-Lactonization | γ-Ketoaldehydes, Thiopyridyl Ketene Acetals | Silylated β-lactone, Cyclic oxocarbenium ion | Substituted Tetrahydrofuran |

| Palladium-Catalyzed Coupling/Hydroalkoxylation | 2,3-Alkadienols, Ketones with α-EWG | π-Allylpalladium complex | Multi-substituted Dihydrofuran |

A palladium-catalyzed coupling reaction between 2,3-alkadienols and ketones bearing an electron-withdrawing group at the α-position offers a route to multi-substituted dihydrofurans. rsc.org This process involves an initial dehydrative substitution followed by an intramolecular hydroalkoxylation under the same catalytic conditions. rsc.org By designing a substrate that incorporates a cyclopentanol precursor, it might be possible to devise a tandem sequence that first forms the dihydrofuran ring and is then followed by a cyclization to construct the cyclopentanol moiety.

Enantioselective and Diastereoselective Synthetic Routes

Controlling the three-dimensional arrangement of atoms is a cornerstone of modern organic synthesis, particularly for molecules with potential biological activity. Enantioselective and diastereoselective syntheses aim to produce a single desired stereoisomer from a prochiral or racemic starting material.

For the synthesis of the cyclopentanol portion of the target molecule, several stereoselective methods have been developed. For example, the CoI2(dppe)-catalyzed diastereoselective reductive [3 + 2] cycloaddition of allenes and enones yields cyclopentanols with very good yields. organic-chemistry.org Another approach involves the intermolecular pinacol coupling of carbonyl compounds, which can achieve high diastereoselectivity, particularly in intramolecular variations. organic-chemistry.org

In the context of the dihydrofuran or related γ-butyrolactone core, which is structurally similar, significant progress has been made in stereoselective synthesis. nih.gov The stereocontrolled allylic alkylation of carbonyl compounds is an effective approach for producing a full range of stereoisomers. researchgate.net Furthermore, a palladium-catalyzed selective synthesis of cis- or trans-chloro-substituted-α-methylene-γ-butyrolactones from propiolic acid demonstrates the ability to control diastereoselectivity by fine-tuning the reaction conditions to favor either cis- or trans-chloropalladation. nih.gov

The enantioselective synthesis of precursors to both ring systems has also been explored. Racemic 4-hydroxycyclopentenone, which can be derived from furfuryl alcohol, can be resolved through a palladium-catalyzed kinetic resolution involving nucleophilic allylic substitution to yield a variety of 4-substituted cyclopentenones with high enantioselectivity. nih.gov For the dihydrofuran moiety, an enantioselective synthesis of the 2,5-dihydrofuran scaffold can be achieved through a silver(I)-mediated cyclization of an α-hydroxyallene, which itself can be prepared through a stereoselective Barbier-type allenylation. beilstein-journals.org

The following table outlines some key stereoselective reactions and their application in the synthesis of cyclopentane and furan-based structures.

| Reaction | Target Moiety | Stereochemical Control | Key Reagents/Catalysts |

| Reductive [3 + 2] Cycloaddition | Cyclopentanol | Diastereoselective | CoI2(dppe), Zinc, Zinc Iodide |

| Palladium-Catalyzed Cyclization | α-Methylene-γ-butyrolactone | Diastereoselective (cis/trans) | Palladium catalyst |

| Kinetic Resolution | 4-Substituted Cyclopentenone | Enantioselective | Palladium catalyst |

| Silver(I)-Mediated Cyclization | 2,5-Dihydrofuran | Enantioselective (from chiral precursor) | Silver(I) salts |

| Diels-Alder Cycloaddition | Tetrahydrofuran precursor | Diastereoselective | Chiral vinyl sulfoxide |

A chiral vinyl sulfoxide has been utilized in highly diastereoselective Diels-Alder cycloadditions with substituted furans. nih.gov The resulting cycloadducts can be stereoselectively transformed into 2,2,5-trisubstituted and 2,2,5,5-tetrasubstituted tetrahydrofurans, which are common structural motifs in natural products. nih.gov This approach highlights the power of using chiral auxiliaries to direct the stereochemical outcome of a reaction.

By strategically combining these and other stereoselective transformations, it is possible to devise synthetic routes to complex molecules like Cyclopentanol, 1-(4,5-dihydro-2-furanyl)- with a high degree of control over the absolute and relative stereochemistry of the final product.

In Depth Mechanistic Investigations of Cyclopentanol, 1 4,5 Dihydro 2 Furanyl Transformations

Elucidation of Reaction Pathways and Transient Intermediates

The transformation of furan derivatives to cyclopentanone and subsequently to cyclopentanol (B49286) is a multi-step cascade reaction. mdpi.com The widely accepted pathway for the conversion of furfural (a furan derivative) provides a model for the potential transformations of Cyclopentanol, 1-(4,5-dihydro-2-furanyl)-.

The initial and critical step in this cascade is the hydrogenation of the aldehyde group in furfural to form furfuryl alcohol (FOL). mdpi.commdpi.com This is followed by a crucial acid-catalyzed intramolecular rearrangement of FOL in an aqueous medium, known as the Piancatelli rearrangement, which results in the formation of 4-hydroxy-cyclopent-2-enone (4-HCP). mdpi.comresearchgate.net This rearrangement marks the transformation from a furan ring to a five-membered carbocyclic ring.

Following the formation of 4-HCP, the reaction proceeds through a series of hydrogenation and dehydration steps. The olefinic bond of 4-HCP is first reduced to yield 3-hydroxycyclopentanone. mdpi.com This intermediate readily dehydrates to form cyclopent-2-enone, which is then further hydrogenated to produce cyclopentanone (CPO). mdpi.com Finally, the hydrogenation of the ketone group in cyclopentanone yields the desired cyclopentanol (CPL). researchgate.net

An underreported aspect of these transformations is the potential for side reactions, particularly the formation of oligomeric or polymeric by-products, often referred to as humins. nih.gov These heavy byproducts can arise from the self-polymerization of intermediates like furfuryl alcohol, especially at high concentrations and under acidic conditions. nih.gov

Key Transient Intermediates in Analogous Furan Transformations:

Furfuryl alcohol (FOL)

4-hydroxy-cyclopent-2-enone (4-HCP)

3-hydroxycyclopentanone

Cyclopent-2-enone (CPEON)

Kinetic Analyses of Key Transformation Steps

Kinetic studies on the hydrogenation of furfural and its derivatives have provided valuable data on reaction rates and the influence of various parameters. In the hydrogenation of furfural over a Cu/SiO2 catalyst, the activation energies for the conversion of both furfural and furfuryl alcohol were determined to be approximately 12 kcal/mol. ou.edu A Langmuir-Hinshelwood model was successfully used to fit the kinetic data, indicating the reaction mechanism involves the adsorption of reactants onto the catalyst surface. ou.edu

For the liquid-phase hydrogenation of furfural to tetrahydrofurfuryl alcohol using a Raney nickel catalyst, the reaction was found to be first-order with respect to the furfural concentration. scirp.org The activation energies for the two-step hydrogenation process were calculated to be 24.7 kJ/mol and 27.7 kJ/mol, respectively. scirp.org

The rate of these transformations is significantly influenced by reaction conditions such as temperature, hydrogen pressure, and catalyst concentration. For instance, in the conversion of furfural to cyclopentanone, temperatures above 140°C and hydrogen pressures greater than 30 bar are typically required. researchgate.net High temperatures are believed to promote the generation of H3O+, which is crucial for the protonation and subsequent rearrangement of the furfuryl alcohol intermediate. researchgate.net

Role of Catalysis in Directing Reaction Selectivity and Mechanism

Catalysis is paramount in guiding the reaction pathways and enhancing the selectivity towards desired products in the transformation of furan derivatives. The choice of catalyst—whether homogeneous, heterogeneous, or biocatalytic—profoundly impacts the reaction mechanism and product distribution.

While the bulk of research on furfural conversion to cyclopentanol focuses on heterogeneous systems, homogeneous catalysts have been explored. For instance, the conversion of furfural derivatives to 1,4-pentanediol and cyclopentanol has been demonstrated using a homogeneous ruthenium complex, trans-(2,9-Dipyridyl-1,10-phenanthroline)(CH3CN)2Ru2, in an aqueous medium. mdpi.com The acidic properties of the reaction medium, often water at high temperatures, can also play a crucial role, acting as a homogeneous acid catalyst for steps like the Piancatelli rearrangement. mdpi.com

Heterogeneous catalysts are the most extensively studied for the conversion of furfural to cyclopentanone and cyclopentanol due to their stability, ease of separation, and potential for reuse. A variety of metal-supported catalysts have been shown to be effective.

Bifunctional catalysts possessing both metal sites for hydrogenation and acidic sites for rearrangement are particularly effective. The support material often provides the necessary acidity. For example, Co-Ni catalysts supported on materials like TiO2, γ-Al2O3, and H-ZSM5 have been investigated. mdpi.com The 10%Co-10%Ni/TiO2 catalyst demonstrated high selectivity towards cyclopentanone, while a 20%Co/TiO2 catalyst favored the production of cyclopentanol. mdpi.com

Copper-based catalysts, such as Cu/ZnO/Al2O3 and Cu/ZrO2, are also highly effective, particularly for the rearrangement and subsequent hydrogenation steps. nih.govtue.nl The acidic properties of the support materials are crucial for the conversion of the furfuryl alcohol intermediate. tue.nl Similarly, catalysts derived from Cu-Mg-Al hydrotalcites have shown high conversion of furfural (up to 98.5%) and excellent selectivity towards cyclopentanol (up to 94.8%). researchgate.net

Noble metal catalysts like Platinum on carbon (Pt/C) have also been used, achieving a 76.50 mol% yield of cyclopentanone under optimized conditions. researchgate.net Ruthenium-based catalysts are also efficient for these transformations. researchgate.net

The table below summarizes the performance of various heterogeneous catalysts in the conversion of furfural.

| Catalyst | Support | Temperature (°C) | H2 Pressure (MPa) | Furfural Conversion (%) | Product Selectivity (%) |

| 10%Co-10%Ni | TiO2 | 150 | 4 | ~100 | CPO (53.3%) |

| 20%Co | TiO2 | 150 | 4 | ~100 | CPL (45.4%) |

| Ni3Co1 | ELAC | - | - | 100 | CPL (94.1%) |

| Cu-Mg-Al Hydrotalcite | - | 140 | 4 | 98.5 | CPL (94.8%) |

| 5% Pt | C | 160 | 8 | - | CPO (76.5%) |

| NiCu-50 | SBA-15 | 160 | 4 | ~100 | CPO (62%), CPL (3%) |

CPO: Cyclopentanone, CPL: Cyclopentanol, ELAC: Enzymatically hydrolyzed lignin activated carbon

The application of biocatalysis in the transformation of furan derivatives is an emerging field. While direct biocatalytic routes from furans to cyclopentanol are not well-established, enzymes have been successfully used for specific steps in related pathways. For example, enzymatic cascade processes have been developed for the one-pot synthesis of 2,5-bis(aminomethyl)furan (BAMF) and 5-(aminomethyl)furan-2-carboxylic acid from 5-hydroxymethylfurfural (HMF), a derivative of furfural. nih.gov This demonstrates the potential of using whole-cell biocatalysts or isolated enzymes, such as transaminases and dehydrogenases, to perform selective transformations on furan rings, which could be conceptually applied to the synthesis or modification of compounds like Cyclopentanol, 1-(4,5-dihydro-2-furanyl)-. nih.gov

Advanced Spectroscopic Techniques for Mechanistic Insights

A variety of advanced spectroscopic and analytical techniques are indispensable for elucidating the complex reaction mechanisms involved in the transformation of furan derivatives. These techniques are crucial for characterizing the catalysts, identifying reaction intermediates, and understanding the surface chemistry of the catalytic processes.

X-ray Diffraction (XRD) is used to determine the crystalline structure and phase composition of heterogeneous catalysts, such as identifying the formation of CoNi alloys in bimetallic catalysts. mdpi.com

Temperature-Programmed Reduction (TPR) helps to understand the reducibility of metal oxides on the catalyst surface, providing insights into the nature of the active metal species. rsc.org

Transmission Electron Microscopy (TEM) allows for the visualization of the catalyst's microstructure, including the size and dispersion of metal nanoparticles on the support. rsc.org

X-ray Photoelectron Spectroscopy (XPS) provides information about the surface elemental composition and the oxidation states of the elements on the catalyst. rsc.org

Fourier-Transform Infrared Spectroscopy (FTIR) of adsorbed probe molecules (e.g., pyridine) is used to characterize the nature and strength of acid sites on the catalyst surface, which are critical for the rearrangement steps.

In-situ and Operando Spectroscopy techniques are increasingly used to monitor the catalyst and reacting species under actual reaction conditions, providing dynamic information about reaction intermediates and catalyst evolution.

Computational Methods , such as Density Functional Theory (DFT), are employed to model the potential energy surfaces of reaction pathways, helping to identify the most favorable reaction mechanisms and rate-determining steps on catalyst surfaces. acs.org

These techniques, applied in concert, provide a comprehensive picture of the reaction mechanism, from the nature of the active catalytic sites to the identity of transient intermediates, which is essential for the rational design of more efficient and selective catalysts for the transformation of furan-containing compounds.

Advanced Derivatization and Structural Diversification Strategies

Stereocontrolled Derivatization for Novel Enantiomeric and Diastereomeric Analogues

The presence of a stereocenter at the junction of the two ring systems makes stereocontrol a critical aspect of derivatization. Strategies can be employed to either resolve the existing racemic mixture or to introduce new stereocenters in a controlled manner, leading to novel enantiomeric and diastereomeric analogues.

Chiral Resolution: A common and effective method for separating the enantiomers of a racemic alcohol is through the formation of diastereomeric derivatives, most frequently salts, with an enantiomerically pure resolving agent. wikipedia.orglibretexts.org The racemic mixture of Cyclopentanol (B49286), 1-(4,5-dihydro-2-furanyl)- can be reacted with a chiral acid to form diastereomeric salts, which can then be separated based on differences in their physical properties, such as solubility, through fractional crystallization. libretexts.org After separation, the chiral auxiliary is removed to yield the individual enantiomers of the target compound. wikipedia.org A variety of chiral acids are available for this purpose.

Table 1: Potential Chiral Resolving Agents for Racemic Cyclopentanol, 1-(4,5-dihydro-2-furanyl)- This table is interactive. Click on the headers to sort.

| Resolving Agent | Class | Rationale for Use |

|---|---|---|

| (+)-Tartaric Acid | Chiral Acid | Readily available and widely used for resolving racemic bases and alcohols (after derivatization). |

| (S)-Mandelic Acid | Chiral Acid | Often forms crystalline salts with amines; can be used with alcohol derivatives. wikipedia.org |

| (1R)-(-)-10-Camphorsulfonic Acid | Chiral Acid | A strong acid that readily forms salts, often with good crystallization properties. |

Kinetic Resolution: Alternatively, enzymatic or catalytic kinetic resolution can be employed. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or enzyme. For instance, lipase-catalyzed acylation could selectively acylate one enantiomer at a faster rate, allowing for the separation of the acylated product from the unreacted, enantiomerically enriched alcohol.

Diastereoselective Synthesis: The existing stereocenter can direct the stereochemical outcome of subsequent reactions. For example, reactions at the dihydrofuran ring or the cyclopentane (B165970) ring can be influenced by the steric hindrance imposed by the substituent at C1, leading to the preferential formation of one diastereomer over another. Palladium-catalyzed formal [3+2] cycloaddition reactions involving vinylcyclopropanes have demonstrated high levels of diastereoselectivity in the formation of substituted cyclopentanes. nih.govnih.gov A similar strategy could be envisioned where the dihydrofuranylcyclopentanol scaffold acts as a chiral substrate, guiding the approach of reagents to create new stereocenters with high diastereoselectivity.

Site-Selective Functionalization of Multi-Functional Systems

The molecule possesses two primary sites of reactivity: the secondary hydroxyl group and the cyclic enol ether of the dihydrofuran ring. The distinct chemical nature of these functional groups allows for site-selective modifications.

Reactions at the Hydroxyl Group: The secondary alcohol is a versatile handle for a multitude of chemical transformations. msu.edu

Oxidation: Selective oxidation of the secondary alcohol to the corresponding ketone, Cyclopentanone, 1-(4,5-dihydro-2-furanyl)-, can be achieved using a variety of modern oxidation reagents. Catalytic systems, such as those based on ruthenium, are known to selectively oxidize secondary alcohols over primary ones. nih.gov This transformation opens up further derivatization pathways via ketone chemistry.

Esterification and Etherification: Standard esterification or etherification reactions can be used to append a wide range of substituents to the cyclopentane ring via the oxygen atom, modifying the steric and electronic properties of the molecule.

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate) to allow for nucleophilic substitution reactions, potentially with inversion of stereochemistry, providing access to analogues with alternative functionalities at C1.

Reactions at the Dihydrofuran Ring: The 4,5-dihydrofuran moiety is a cyclic enol ether, and its double bond is electron-rich, making it susceptible to electrophilic attack.

Addition Reactions: Electrophilic addition of reagents like halogens (Br₂, Cl₂) or hydroboration-oxidation can functionalize the double bond, leading to di-substituted tetrahydrofuran derivatives.

Cycloadditions: The electron-rich double bond can participate as a dienophile in Diels-Alder reactions or in [2+2] cycloadditions, constructing more complex polycyclic systems. acs.org

Dicarbofunctionalization: Iron-catalyzed protocols have been developed for the dicarbofunctionalization of enol silyl ethers, which could be adapted for the dihydrofuran ring to install two new carbon-carbon bonds in a single step. rsc.org

Table 2: Comparison of Site-Selective Reactions This table is interactive. Click on the headers to sort.

| Reaction Site | Reaction Type | Potential Reagents | Resulting Structure |

|---|---|---|---|

| Cyclopentanol -OH | Oxidation | Ru-MACHO/KOH, TEMPO/PhI(OAc)₂ | Ketone at C1 |

| Cyclopentanol -OH | Esterification | Acyl chlorides, Carboxylic acids (e.g., DCC coupling) | Ester at C1 |

| Cyclopentanol -OH | Nucleophilic Substitution | 1. TsCl, pyridine; 2. Nu⁻ | Substituted cyclopentane |

| Dihydrofuran C=C | Halogenation | Br₂, CCl₄ | Dibromo-tetrahydrofuranyl derivative |

| Dihydrofuran C=C | Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | Hydroxylated tetrahydrofuranyl derivative |

Development of Advanced Functional Groups and Linkers

The inherent functionality of Cyclopentanol, 1-(4,5-dihydro-2-furanyl)- serves as a foundation for the introduction of more advanced functionalities or for its attachment to other molecular systems via chemical linkers.

The hydroxyl group is an ideal attachment point for various linkers used in combinatorial chemistry and drug discovery. combichemistry.com For example, it can be attached to a solid support via an acid-labile linker like a trityl or tetrahydropyranyl (THP) ether, facilitating solid-phase synthesis of compound libraries. combichemistry.com

Furthermore, radical-mediated ring-opening reactions of cyclic alcohols can be employed to generate linear chains with terminal functional groups. nih.govrsc.org For instance, oxidation of the cyclopentanol to an alkoxy radical could trigger a C-C bond cleavage (ring-opening) to yield a distally functionalized ketone. This strategy dramatically alters the molecular scaffold, transforming a compact bicyclic structure into a linear one bearing diverse functional handles for further elaboration.

Table 3: Examples of Linkers for Hydroxyl Group Attachment This table is interactive. Click on the headers to sort.

| Linker Type | Chemical Structure of Linkage | Cleavage Condition | Application |

|---|---|---|---|

| Trityl Ether | -O-C(Ph)₃ | Mild Acid (e.g., TFA) | Solid-phase synthesis, protecting group |

| Tetrahydropyranyl (THP) Ether | -O-THP | Aqueous Acid | Protecting group, solid-phase synthesis |

| Silyl Ether | -O-SiR₃ (e.g., TBDMS) | Fluoride source (e.g., TBAF) | Protecting group |

Combinatorial Approaches to Library Synthesis

The structural and functional characteristics of Cyclopentanol, 1-(4,5-dihydro-2-furanyl)- make it an excellent scaffold for diversity-oriented synthesis (DOS) and the construction of combinatorial libraries. cam.ac.uk Furan and related heterocycles are recognized as valuable building blocks in medicinal chemistry, often used as starting points for creating large collections of compounds for biological screening. acs.orgaston.ac.uknih.gov

A combinatorial library could be generated by employing a multi-directional derivatization strategy. Starting with the core scaffold, distinct sets of building blocks can be introduced at the different reactive sites. For example, a library could be constructed by:

Scaffold Preparation: Synthesizing the racemic or enantiopure Cyclopentanol, 1-(4,5-dihydro-2-furanyl)-.

Derivatization at the Hydroxyl Group: Reacting the scaffold with a set of diverse carboxylic acids (R¹-COOH) to create a library of esters.

Derivatization at the Dihydrofuran Ring: Subjecting each ester to a second set of reaction conditions that modify the enol ether, such as reaction with various electrophiles (E⁺) like N-bromosuccinimide (NBS) or aldehydes.

This two-dimensional approach can rapidly generate a large number of structurally distinct compounds from a small number of starting materials, enabling the exploration of a broad chemical space. aston.ac.uk

Table 4: Illustrative Combinatorial Library from the Scaffold This table is interactive. Click on the headers to sort.

| Scaffold Derivative (Ester) | R¹ Group | Second Reaction (at Dihydrofuran) | E⁺ Group | Final Product Structure |

|---|---|---|---|---|

| Ester 1 | Acetyl | Bromination | Br | 2-bromo-tetrahydrofuranyl-cyclopentyl acetate |

| Ester 1 | Acetyl | Mukaiyama Aldol | R²-CHO | Aldol adduct of the cyclopentyl acetate |

| Ester 2 | Benzoyl | Bromination | Br | 2-bromo-tetrahydrofuranyl-cyclopentyl benzoate |

| Ester 2 | Benzoyl | Mukaiyama Aldol | R²-CHO | Aldol adduct of the cyclopentyl benzoate |

| Ester 3 | Pivaloyl | Bromination | Br | 2-bromo-tetrahydrofuranyl-cyclopentyl pivalate |

Based on a comprehensive review of available scientific literature, there is currently insufficient specific information regarding the applications of "Cyclopentanol, 1-(4,5-dihydro-2-furanyl)-" in the precise areas outlined in your request. Searches for its use as a building block in complex natural product synthesis, as a precursor for chiral auxiliaries and ligands, or its integration into polymeric or supramolecular architectures did not yield specific research findings or data.

Therefore, it is not possible to generate the detailed, informative, and scientifically accurate article strictly adhering to the provided outline. The requested content falls outside the scope of currently available and verifiable scientific information.

Q & A

Basic Question: What are the primary synthetic routes for 1-(4,5-dihydro-2-furanyl)cyclopentanol, and how do they differ in experimental design?

Answer:

Two main pathways are documented:

- Cyclopentene-based synthesis : Cyclopentanol derivatives are synthesized via addition-esterification of cyclopentene with acetic acid, followed by transesterification with methanol. Thermodynamic calculations (using group contribution methods) predict equilibrium constants and conversions, validated experimentally .

- Renewable furfural hydrogenation : Furfural undergoes catalytic hydrogenation-rearrangement over Ru-Mo bimetallic catalysts. Key steps include temperature-dependent hydrogenation (120–200°C) and pressure optimization (2–6 MPa H₂) to maximize cyclopentanol yield (81–89%) while minimizing byproducts like tetrahydrofurfuryl alcohol (THFA) .

Methodological Note : Design experiments with controlled temperature gradients and in-situ spectroscopy to monitor intermediate formation.

Advanced Question: How do thermodynamic predictions for cyclopentanol synthesis align with experimental data, and what discrepancies arise?

Answer:

Thermodynamic models (e.g., Ruzicka–Domalski and Yoneda group contribution methods) estimate liquid heat capacities, enthalpy changes, and equilibrium constants. Experimental validation reveals:

- Cyclopentyl acetate synthesis : Predicted equilibrium conversions match within 5% error for esterification at 80°C.

- Discrepancies : Overestimation of cyclopentanol yield at >180°C due to unaccounted side reactions (e.g., THFA formation via over-hydrogenation) .

Resolution : Use computational fluid dynamics (CFD) to model heat/mass transfer limitations and refine group contribution parameters.

Advanced Question: What catalytic mechanisms explain the selectivity of Ru-Mo bimetallic catalysts in furfural-to-cyclopentanol conversion?

Answer:

Ru-Mo catalysts promote synergistic effects:

- Ru sites : Activate H₂ dissociation and hydrogenate furfural’s aldehyde group.

- Mo sites : Stabilize intermediates via Lewis acid-base interactions, facilitating C–O bond cleavage and cyclization into cyclopentanol.

Key Evidence : XPS and TEM data show MoOx species dispersing Ru nanoparticles, enhancing stability and reducing coke formation .

Optimization : Adjust Mo/Ru ratios (1:1 to 1:3) and use carbon nanotube (CNT) supports to improve electron transfer .

Basic Question: How is structural characterization of 1-(4,5-dihydro-2-furanyl)cyclopentanol performed?

Answer:

- NMR : ¹H/¹³C NMR identifies substituents on the cyclopentanol ring (e.g., 2-amino derivatives show NH₂ peaks at δ 1.8–2.2 ppm) .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular ion peaks (e.g., m/z 275.2158 for C10H24Cl2N2O2 derivatives) .

- X-ray Crystallography : Resolves stereochemistry (e.g., (1R,2R)-rel configuration in hydrochloride salts) .

Advanced Question: How can researchers resolve contradictory data on byproduct formation during cyclopentanol synthesis?

Answer:

Contradictions arise in byproduct profiles under varying conditions:

- Low temperature (120°C) : Furfuryl alcohol (FFA) dominates due to incomplete hydrogenation .

- High H₂ pressure (6 MPa) : Excess hydrogen favors THFA over cyclopentanol .

Resolution :

Use GC-MS to track byproducts dynamically.

Apply DoE (Design of Experiments) to isolate variables (e.g., pressure vs. temperature effects).

Compare with computational models (e.g., DFT for reaction pathways) .

Regulatory Question: What legal considerations apply to handling cyclopentanol derivatives with potential precursor uses?

Answer:

- Precursor Control : Derivatives like 1-[(2-chlorophenyl)-N-(methylimino)methyl]cyclopentanol are regulated due to their role in ketamine synthesis.

- Compliance : Document synthesis intent, secure storage, and adhere to national precursor chemical laws (e.g., maximum penalties: $5M fines, life imprisonment for illicit trafficking) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.